molecular formula C18H15BrN2O2 B10903590 2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol

2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol

Cat. No.: B10903590
M. Wt: 371.2 g/mol
InChI Key: BAAXHWNDULKNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol is an organic compound that features a bromophenyl group, a methoxy group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing boron reagents and palladium catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions may produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol

InChI

InChI=1S/C18H15BrN2O2/c1-12-10-17(23-11-13-6-8-14(19)9-7-13)21-18(20-12)15-4-2-3-5-16(15)22/h2-10,22H,11H2,1H3

InChI Key

BAAXHWNDULKNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.